Dibenzo[g,p]chrysen-3-amine,N,N-diphenyl-
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Overview
Description
Dibenzo[g,p]chrysen-3-amine, N,N-diphenyl- is a complex organic compound with the molecular formula C38H25N and a molecular weight of 495.61 g/mol . This compound is known for its unique structure, which includes a dibenzo[g,p]chrysene core with an N,N-diphenylamine substituent at the 3-position . It is typically found in a powder to crystal form, ranging in color from white to light yellow to green .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[g,p]chrysen-3-amine, N,N-diphenyl- involves several steps, starting with the preparation of the dibenzo[g,p]chrysene core. This core can be synthesized through a series of cyclization reactions involving aromatic precursors . The N,N-diphenylamine group is then introduced via a nucleophilic substitution reaction, typically using diphenylamine and a suitable leaving group on the dibenzo[g,p]chrysene core . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the substitution .
Industrial Production Methods
Industrial production of Dibenzo[g,p]chrysen-3-amine, N,N-diphenyl- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production . The final product is purified through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[g,p]chrysen-3-amine, N,N-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Major Products
The major products formed from these reactions include quinone derivatives (from oxidation), amine derivatives (from reduction), and various substituted derivatives (from nucleophilic substitution) .
Scientific Research Applications
Dibenzo[g,p]chrysen-3-amine, N,N-diphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dibenzo[g,p]chrysen-3-amine, N,N-diphenyl- involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, potentially interfering with their normal functions . This binding can lead to changes in cellular processes, including cell growth and apoptosis . The exact pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to cancer progression .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[a,h]anthracene: Another polycyclic aromatic hydrocarbon with similar structural features but different biological activities.
Uniqueness
Dibenzo[g,p]chrysen-3-amine, N,N-diphenyl- is unique due to its specific substitution pattern and the presence of the N,N-diphenylamine group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C38H25N |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N,N-diphenylhexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2(7),3,5,8,10,12,15,17,19,21,23,25-tridecaen-4-amine |
InChI |
InChI=1S/C38H25N/c1-3-13-26(14-4-1)39(27-15-5-2-6-16-27)28-23-24-32-31-19-9-11-21-34(31)37-33-20-10-7-17-29(33)30-18-8-12-22-35(30)38(37)36(32)25-28/h1-25H |
InChI Key |
WUDVUUXEIHNRQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=CC=CC=C5C6=C4C7=CC=CC=C7C8=CC=CC=C86 |
Origin of Product |
United States |
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